molecular formula C16H17ClF3N3O3 B2847442 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid CAS No. 1024151-62-9

2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B2847442
CAS No.: 1024151-62-9
M. Wt: 391.78
InChI Key: PXOSMUYMWYOVPI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a diazepane ring, a cyclopropane ring, and two carboxylic acid groups . The presence of the trifluoromethyl group and the chloro group on the pyridine ring suggests that this compound may have unique reactivity or properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group and a chloro group. The compound also includes a seven-membered diazepane ring, which has two nitrogen atoms and five carbon atoms. Finally, the compound includes a cyclopropane ring, which is a three-membered ring of carbon atoms, and two carboxylic acid groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the diazepane ring, the cyclopropane ring, and the carboxylic acid groups. The trifluoromethyl group and the chloro group could also impact the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid groups could make the compound acidic. The compound could also have unique properties due to the presence of the trifluoromethyl group and the chloro group .

Scientific Research Applications

Insecticidal Activity

Research has shown that compounds structurally related to 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid exhibit significant insecticidal properties. These compounds, which include substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids, have been found to control a wide range of soil insect pests effectively in crops such as maize and sugar beet (Napoleão Nepomuceno et al., 2007); (Dongqing Liu et al., 2006).

Synthetic Applications

The synthesis of complex organic frameworks often utilizes intermediates like this compound. For instance, they play a crucial role in the synthesis of cyclopropane derivatives, which are key intermediates in the formation of various heterocyclic compounds with potential applications in medicinal chemistry and drug development (Charlotte M. Haskins & D. Knight, 2002); (Anni Ren et al., 2017).

Bioactivity of Related Compounds

The bioactivity of compounds structurally similar to this compound, specifically in the context of herbicidal and fungicidal activity, has also been documented. Such compounds have shown promise in addressing agricultural challenges by offering new mechanisms of action against pests and diseases (L. Tian et al., 2009).

Fluorescence Sensing

Furthermore, derivatives of this compound have been explored for their potential in fluorescence sensing. The introduction of pyridyl and other aromatic groups can lead to materials that are sensitive to the presence of nitroaromatic compounds, which are of interest for security and environmental monitoring (Anoop K. Gupta et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound has unique reactivity or biological activity, it could be studied further for potential use in pharmaceuticals or other applications .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N3O3/c17-12-6-9(16(18,19)20)8-21-13(12)22-2-1-3-23(5-4-22)14(24)10-7-11(10)15(25)26/h6,8,10-11H,1-5,7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOSMUYMWYOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2C(=O)O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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